(E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
Description
This compound belongs to the cyanoacrylate class, characterized by an α,β-unsaturated ester backbone conjugated with a cyano group. Its structure integrates a pyrido[1,2-a]pyrimidin-4-one core substituted with a 2,4-dimethylphenoxy group at position 2 and a methyl ester at the acrylate terminus.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-13-7-8-18(15(3)10-13)29-20-17(11-16(12-23)22(27)28-4)21(26)25-9-5-6-14(2)19(25)24-20/h5-11H,1-4H3/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKHKLYWMMEEOV-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C27H22N4O3
- Molecular Weight : 450.5 g/mol
- IUPAC Name : (E)-2-cyano-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide
- InChI Key : PDNNPBYUDWNTCJ-HEHNFIMWSA-N
Structural Features
The compound features multiple functional groups, including a cyano group, phenoxy moiety, and a pyrido-pyrimidine core, which contribute to its biological activity. The presence of these diverse functionalities allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. This interaction can lead to the inhibition or modulation of enzyme activity, triggering downstream biochemical pathways that may result in therapeutic effects.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activities, affecting signal transduction processes.
- Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication, particularly against HIV and other retroviruses.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the structural components of the compound can significantly influence its biological potency. For example:
| Structural Modification | Effect on Activity |
|---|---|
| Altering the cyano group | Changes in binding affinity to target enzymes |
| Modifying the phenoxy moiety | Variations in receptor interaction and selectivity |
| Adjusting the pyrido-pyrimidine core | Impact on metabolic stability and bioavailability |
Antiviral Activity Studies
A study focusing on similar pyrido[1,2-a]pyrimidin derivatives demonstrated significant antiviral activity against HIV. The compound exhibited an EC50 value of 0.027 µM against wild-type HIV-1, indicating potent inhibitory effects on viral replication .
Toxicity and Pharmacokinetics
In toxicity studies conducted on animal models, no mortality was observed at high doses; however, there were instances of weight loss following administration of doses above 183 mg/kg body weight . This suggests a need for careful dosage regulation in therapeutic applications.
Comparative Analysis with Other Compounds
When compared with other non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound showed a favorable profile regarding both potency and selectivity against resistant strains of HIV . Such comparisons highlight the potential for this compound in developing new antiviral therapies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares structural motifs with several derivatives, differing primarily in substituents on the pyrido[1,2-a]pyrimidinone ring and the ester/amide functionalities. Key analogs include:
Table 1: Structural Comparison of Key Analogs
*Note: Molecular formula for the target compound is inferred from structural analogs.
Q & A
Q. What are the recommended synthetic routes for preparing (E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving:
- Step 1 : Formation of the pyrido[1,2-a]pyrimidin-4-one core using cyclocondensation reactions, as described for structurally similar pyrimidine derivatives .
- Step 2 : Functionalization at the 3-position via nucleophilic substitution with 2,4-dimethylphenoxy groups under basic conditions .
- Step 3 : Introduction of the acrylate moiety through a Knoevenagel condensation between the cyanoacetate derivative and the aldehyde intermediate, ensuring stereochemical control for the (E)-isomer .
Key Reagents :
| Reagent | Role | Source |
|---|---|---|
| DMDAAC | Co-monomer for polymerization | |
| Ammonium persulfate (APS) | Initiator for radical polymerization |
Q. How is the stereochemistry of the acrylate group confirmed in this compound?
- Methodological Answer : The (E)-configuration is verified using:
- X-ray crystallography : Single-crystal analysis provides unambiguous evidence of the stereochemistry and molecular geometry. For example, studies on analogous acrylates (e.g., ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate) reveal bond angles and dihedral angles consistent with the (E)-isomer .
- NMR spectroscopy : Coupling constants (-values) between the α- and β-protons of the acrylate group (typically Hz for trans configuration) corroborate the geometry .
Q. What characterization techniques are essential for verifying the purity and structure of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., average mass 450.470 for related compounds) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., cyano stretch ~2200 cm, carbonyl stretches ~1700 cm) .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and stereoselectivity?
- Methodological Answer : Use Design of Experiments (DoE) principles to systematically vary parameters:
- Factors : Temperature, solvent polarity, catalyst loading (e.g., triethylamine for Knoevenagel reactions).
- Response Variables : Yield, (E)/(Z) ratio.
For example, flow-chemistry approaches (as demonstrated in diphenyldiazomethane synthesis) enable precise control over reaction time and mixing, reducing side reactions . Statistical modeling (e.g., ANOVA) identifies critical factors.
Q. How should researchers address contradictions in crystallographic data, such as disorder in the acrylate moiety?
- Methodological Answer :
- Refinement Strategies : Use SHELXL for high-resolution refinement, applying restraints for disordered regions. For example, in ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, disorder was resolved by refining occupancy factors and thermal parameters .
- Validation Tools : Check CIF files with PLATON or Mercury to detect outliers in bond lengths/angles .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use the pyrido[1,2-a]pyrimidin-4-one core as a scaffold for docking studies (e.g., targeting kinase domains).
- Bioisosteric Replacement : Substitute the 2,4-dimethylphenoxy group with fluorophenoxy or methoxypropyl groups to modulate lipophilicity and binding affinity .
- Pharmacophore Modeling : Map electron-deficient regions (e.g., cyano and carbonyl groups) to predict interaction sites .
Q. How can researchers resolve discrepancies between computational predictions and experimental biological activity data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
